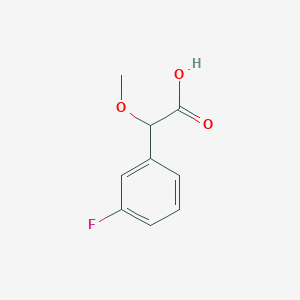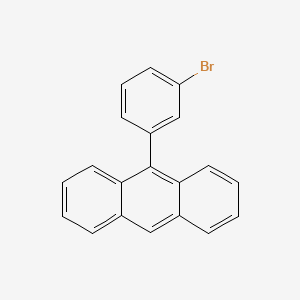
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using microwave or ultrasound energy, can be employed to reduce the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or epoxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, epoxides, benzyl derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorophore in fluorescence-based studies and as a building block for synthesizing other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting metal ions.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for various pharmaceuticals
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: The parent compound with a simpler structure and wide-ranging applications.
7-Hydroxycoumarin: Known for its strong fluorescence and use in biochemical assays.
4-Methylumbelliferone: Used as a fluorescent probe and in the study of hyaluronan synthesis.
Uniqueness
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biochemical processes .
Propriétés
Formule moléculaire |
C17H13F3O2 |
|---|---|
Poids moléculaire |
306.28 g/mol |
Nom IUPAC |
(8E)-8-benzylidene-4-(trifluoromethyl)-6,7-dihydro-5H-chromen-2-one |
InChI |
InChI=1S/C17H13F3O2/c18-17(19,20)14-10-15(21)22-16-12(7-4-8-13(14)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2/b12-9+ |
Clé InChI |
JTQDFUHFWWWJKV-FMIVXFBMSA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=CC(=O)O3)C(F)(F)F |
SMILES canonique |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=CC(=O)O3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)

![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)






![(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)


